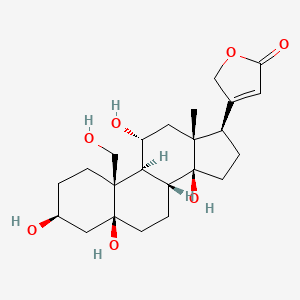
Sarmentologenin
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Sarmentologenin is a steroid lactone that is card-20(22)-enolide substituted by hydroxy groups at positions 3, 5, 11, 14 and 19. It has a role as a metabolite. It is a steroid lactone, a butenolide and a hydroxy steroid. It derives from a hydride of a 5beta-cardanolide.
Applications De Recherche Scientifique
Anticancer Activity
Recent studies have demonstrated that sarmentologenin exhibits significant anticancer properties. Research indicates that it can induce apoptosis in cancer cells through mechanisms involving DNA damage and cell cycle arrest. The compound has been evaluated alongside other cardiotonic steroids for its ability to selectively target cancerous cells while sparing normal cells.
Case Studies
- A study investigated the effects of this compound on human breast cancer cells, revealing that it significantly inhibited cell proliferation and induced apoptosis at nanomolar concentrations .
- Another case focused on its efficacy against leukemia cells, where it was found to enhance the cytotoxic effects of standard chemotherapeutic agents .
Cardiovascular Applications
This compound's cardiotonic properties make it a candidate for treating heart conditions. It acts similarly to other cardiac glycosides by increasing the force of myocardial contraction and modulating heart rhythm.
Potential Benefits
- Heart Failure Treatment : Its ability to enhance cardiac contractility suggests a role in managing heart failure conditions.
- Arrhythmia Management : this compound may help stabilize heart rhythms in patients with arrhythmias due to its electrophysiological effects .
Research Insights
- Studies have shown that this compound can improve cardiac output in animal models of heart failure, indicating its therapeutic potential in clinical settings .
Synthesis and Structural Studies
The total synthesis of this compound has been a focus of organic chemistry research. Various synthetic routes have been developed to produce this compound efficiently, facilitating further investigation into its biological activities.
Synthesis Techniques
- A modular total synthesis approach has been employed to create this compound and related compounds, allowing researchers to explore structure-activity relationships effectively .
- Techniques such as diastereoselective reduction and glycosylation have been pivotal in synthesizing derivatives with enhanced biological activities .
Phytochemical Research
This compound is often studied within the context of phytochemistry, where its extraction from plant sources is analyzed for yield and purity. Understanding its natural occurrence helps in assessing its potential as a therapeutic agent.
Extraction Methods
- Various extraction techniques including solvent extraction and chromatography are employed to isolate this compound from plant materials.
- Phytochemical profiling helps identify other bioactive compounds present alongside this compound, which may contribute to synergistic effects.
Propriétés
Formule moléculaire |
C23H34O7 |
|---|---|
Poids moléculaire |
422.5 g/mol |
Nom IUPAC |
3-[(3S,5S,8R,9S,10R,11R,13R,14S,17R)-3,5,11,14-tetrahydroxy-10-(hydroxymethyl)-13-methyl-2,3,4,6,7,8,9,11,12,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]-2H-furan-5-one |
InChI |
InChI=1S/C23H34O7/c1-20-10-17(26)19-16(3-6-22(28)9-14(25)2-5-21(19,22)12-24)23(20,29)7-4-15(20)13-8-18(27)30-11-13/h8,14-17,19,24-26,28-29H,2-7,9-12H2,1H3/t14-,15+,16+,17+,19+,20+,21-,22-,23-/m0/s1 |
Clé InChI |
MLPFCOJXAGAUJR-GBLUZQOCSA-N |
SMILES isomérique |
C[C@]12C[C@H]([C@H]3[C@H]([C@]1(CC[C@@H]2C4=CC(=O)OC4)O)CC[C@]5([C@@]3(CC[C@@H](C5)O)CO)O)O |
SMILES canonique |
CC12CC(C3C(C1(CCC2C4=CC(=O)OC4)O)CCC5(C3(CCC(C5)O)CO)O)O |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















